molecular formula C10H16N2O5 B8209997 Carbidopa-d3 (hydrate)

Carbidopa-d3 (hydrate)

Cat. No.: B8209997
M. Wt: 247.26 g/mol
InChI Key: QTAOMKOIBXZKND-INNGTCQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbidopa-d3 (hydrate) involves the incorporation of deuterium atoms into the carbidopa molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling .

Industrial Production Methods

Industrial production of Carbidopa-d3 (hydrate) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, along with advanced purification techniques to ensure the final product meets stringent quality standards. The production process is designed to be efficient and cost-effective while maintaining the integrity of the isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

Carbidopa-d3 (hydrate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbidopa-d3 (hydrate) has several scientific research applications:

Mechanism of Action

Carbidopa-d3 (hydrate) functions similarly to carbidopa by inhibiting the enzyme aromatic amino acid decarboxylase (DDC). This inhibition prevents the peripheral conversion of levodopa to dopamine, allowing more levodopa to reach the brain. The deuterium labeling does not significantly alter the mechanism of action but provides a means for precise quantification in analytical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbidopa-d3 (hydrate) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical methods. This makes it particularly valuable in research and quality control applications where accurate measurement of carbidopa is essential .

Properties

IUPAC Name

(2S)-2-hydrazinyl-2-methyl-3-(2,3,6-trideuterio-4,5-dihydroxyphenyl)propanoic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4.H2O/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6;/h2-4,12-14H,5,11H2,1H3,(H,15,16);1H2/t10-;/m0./s1/i2D,3D,4D;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAOMKOIBXZKND-INNGTCQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C[C@@](C)(C(=O)O)NN)[2H])O)O)[2H].O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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